molecular formula C14H8ClF3INO B5061190 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide

Cat. No. B5061190
M. Wt: 425.57 g/mol
InChI Key: LZPUOSFYYOVPAH-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide, also known as CTTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTTB belongs to the class of benzamide derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to have various biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has also been found to inhibit the activity of various enzymes, including HDACs and COX-2. In vivo studies have shown that N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide can reduce tumor growth in animal models of cancer. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is its broad range of biological activities, which makes it a versatile compound for scientific research. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a useful tool for studying these biological processes. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to be effective in animal models of cancer and inflammation, indicating its potential as a therapeutic agent. However, one limitation of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.

Future Directions

There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide. One area of interest is the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosing and administration of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide in these contexts. Additionally, the mechanisms of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide need to be further elucidated to fully understand its biological effects. Another area of interest is the development of new synthetic methods for N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide that can improve the yield and purity of the compound. Finally, the potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide as a tool for studying biological processes, such as gene expression and cell differentiation, should be further explored.

Synthesis Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide involves several steps, including the reaction of 4-iodoaniline with 4-chloro-2-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, which can be useful in treating inflammatory diseases such as arthritis. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide has been found to exhibit antiviral activity against several viruses, including the influenza virus.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3INO/c15-9-3-6-12(11(7-9)14(16,17)18)20-13(21)8-1-4-10(19)5-2-8/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPUOSFYYOVPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide

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